molecular formula C6H3BrClF2N B2462422 4-Bromo-2-chloro-3-(difluoromethyl)pyridine CAS No. 1805299-51-7

4-Bromo-2-chloro-3-(difluoromethyl)pyridine

Cat. No.: B2462422
CAS No.: 1805299-51-7
M. Wt: 242.45
InChI Key: UDMRJVJGFKVJIJ-UHFFFAOYSA-N
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Description

4-Bromo-2-chloro-3-(difluoromethyl)pyridine is an organic compound with the molecular formula C6H3BrClF2N. It is a pyridine derivative that features bromine, chlorine, and difluoromethyl groups.

Properties

IUPAC Name

4-bromo-2-chloro-3-(difluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClF2N/c7-3-1-2-11-5(8)4(3)6(9)10/h1-2,6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDMRJVJGFKVJIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1Br)C(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-Bromo-2-chloro-3-(difluoromethyl)pyridine can be achieved through several methods. One common approach involves the halogenation of pyridine derivatives. For instance, starting with 2-chloro-3-(difluoromethyl)pyridine, bromination can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions .

Industrial production methods often involve multi-step processes that ensure high yield and purity. These methods may include:

    Halogen Exchange Reactions: Utilizing halogen exchange reactions where a precursor compound undergoes substitution reactions to introduce the bromine and chlorine atoms.

    Catalytic Processes:

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine and chlorine atoms undergo nucleophilic substitution under controlled conditions. Bromine exhibits higher reactivity due to its lower electronegativity and weaker bond strength compared to chlorine.

Key Observations:

  • Bromine substitution occurs preferentially in polar aprotic solvents (e.g., DMF) with nucleophiles like amines or alkoxides .

  • Chlorine substitution typically requires harsher conditions, such as elevated temperatures or stronger bases .

Example Reaction with DAST:

ReagentConditionsProductYieldSource
DAST (2 equiv)DCM, 0°C → 25°C, 12 h4-Bromo-2-(difluoromethyl)pyridine49.7%

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.

Suzuki-Miyaura Coupling:

Arylboronic acids react with the bromine substituent in the presence of Pd(PPh₃)₄ and K₃PO₄ to form biaryl derivatives .

Representative Data:

Boronic AcidCatalyst SystemProduct YieldBiological Activity (E. coli Inhibition)Source
4-ThiomethylphenylPd(PPh₃)₄, K₃PO₄, THF91.95%91.95% biofilm inhibition

Transformations of the Difluoromethyl Group

The difluoromethyl (–CF₂H) group exhibits unique reactivity:

Oxidation/Reduction:

  • Oxidation : Limited stability under strong oxidizing agents (e.g., KMnO₄), often leading to decomposition.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring but leaves –CF₂H intact .

Halogen Exchange Reactions

Chlorine can be replaced via halogen-exchange processes under specific conditions:

Example with KI/CuI:

ReagentConditionsProductYieldSource
KI, CuIDMF, 120°C, 24 h4-Bromo-2-iodo-3-(difluoromethyl)pyridine78%

Industrial-Scale Synthetic Considerations

Optimized routes emphasize cost efficiency and scalability:

  • Continuous-Flow Reactors : Reduce reaction times for halogenation steps.

  • Solvent Recycling : DCM and THF are recovered via distillation .

Computational Insights

DFT studies (B3LYP/6-31G(d,p)) reveal:

  • Electrophilic Sites : The pyridine nitrogen and C-4 position are most reactive .

  • Frontier Orbitals : LUMO localization at bromine facilitates nucleophilic attack .

Comparative Reactivity Table

Reaction TypePreferred SiteKey ReagentsTypical Yield Range
Suzuki CouplingC-4 (Br)Pd(PPh₃)₄, arylboronic acids55–92%
Nucleophilic SubstitutionC-4 (Br)DAST, KOtBu32–87%
Halogen ExchangeC-2 (Cl)CuI, KI65–78%

Scientific Research Applications

Pharmaceuticals

4-Bromo-2-chloro-3-(difluoromethyl)pyridine serves as an intermediate in the synthesis of various pharmaceutical compounds. Research indicates its potential as an inhibitor of LRRK2 kinase, which is implicated in neurodegenerative diseases and certain cancers. The compound's ability to interact with specific biological targets suggests its therapeutic potential in treating these conditions.

Table 1: Pharmaceutical Applications

Application AreaCompound RoleTarget Disease
Kinase InhibitionIntermediate in synthesisNeurodegenerative diseases, cancer
Antimicrobial ActivityActive compoundBacterial infections
Anticancer PropertiesActive compoundVarious cancer cell lines

Agrochemicals

In agrochemical research, this compound is explored for its herbicidal and pesticidal properties. Its unique structure allows it to interfere with specific biological pathways in plants and pests, making it a candidate for developing new agricultural chemicals.

Table 2: Agrochemical Applications

Application AreaCompound RoleTarget Organism
HerbicidesActive ingredientWeeds
PesticidesActive ingredientPests

Material Science

The compound is also utilized in materials science for synthesizing advanced materials such as polymers and liquid crystals. Its electronic properties make it suitable for applications in electronic devices and sensors.

Table 3: Material Science Applications

Application AreaCompound RoleMaterial Type
Polymer SynthesisBuilding blockVarious polymers
Liquid CrystalsComponentDisplay technologies

Antimicrobial Efficacy Study

A recent study evaluated the antimicrobial properties of this compound against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated potent activity at low concentrations, highlighting its potential as a new antibiotic agent.

Anticancer Investigations

Another investigation focused on the cytotoxic effects of this compound on cancer cell lines. The study revealed that derivatives of this compound exhibited significant inhibition of cancer cell proliferation, suggesting further exploration for anticancer therapies .

Mechanism of Action

The mechanism of action of 4-Bromo-2-chloro-3-(difluoromethyl)pyridine depends on its application. In pharmaceuticals, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it could inhibit kinases or other proteins critical for cancer cell proliferation . The molecular targets and pathways involved vary based on the specific compound synthesized from this intermediate.

Comparison with Similar Compounds

Biological Activity

4-Bromo-2-chloro-3-(difluoromethyl)pyridine is a halogenated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of bromine, chlorine, and difluoromethyl substituents, which contribute to its chemical properties and biological interactions. This article provides a comprehensive review of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

The molecular formula of this compound is C6_{6}H3_{3}BrClF2_{2}N, with a molecular weight of 242.45 g/mol. The presence of halogen atoms in its structure enhances its lipophilicity and potential for interaction with biological targets.

The mechanism of action for this compound primarily involves its ability to bind to specific molecular targets such as enzymes or receptors. The halogen substituents may enhance the compound's binding affinity and specificity, modulating the activity of these targets. This property makes it a valuable candidate for drug development, particularly in targeting conditions such as cancer and bacterial infections.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : The compound has shown promising results against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Its ability to inhibit bacterial growth suggests potential applications in treating resistant infections .
  • Anticancer Potential : Studies have indicated that this pyridine derivative may act as an inhibitor of specific kinases implicated in cancer progression, such as LRRK2 kinase. This inhibition could lead to reduced cell proliferation in cancerous tissues .
  • Anti-inflammatory Properties : Preliminary investigations suggest that the compound may also possess anti-inflammatory effects, contributing to its therapeutic potential in inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and related compounds:

  • Antibacterial Studies :
    • A study demonstrated that derivatives of pyridine, including this compound, exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was linked to disruption of bacterial cell wall synthesis .
  • Anticancer Activity :
    • A series of experiments assessed the anticancer efficacy of this compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with IC50 values suggesting potent activity against certain cancer types .
  • Structure–Activity Relationship (SAR) :
    • Research focused on modifying the structure of pyridine derivatives to enhance their biological activity. Substitutions at different positions on the pyridine ring were evaluated for their effects on potency and selectivity against target enzymes like Sfp-PPTase .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/PathwayObserved EffectReference
AntimicrobialMRSAInhibition of growth
AnticancerVarious Cancer Cell LinesDose-dependent growth inhibition
Anti-inflammatoryIn vitro ModelsReduced inflammatory markers

Table 2: Structure–Activity Relationship Insights

Compound ModificationEffect on ActivityReference
Addition of difluoromethyl groupIncreased lipophilicity
Substitution at 4-positionEnhanced binding affinity
Removal of bromine atomDecreased potency

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-bromo-2-chloro-3-(difluoromethyl)pyridine, and how do reaction conditions influence yield?

  • Answer : The compound is synthesized via nucleophilic substitution or fluorination. A common route involves halogenation of a pyridine precursor followed by introduction of the difluoromethyl group. For example:

  • Nucleophilic substitution : Reacting 2-chloro-3-(difluoromethyl)pyridine with bromine under controlled temperatures (e.g., 0–40°C) in solvents like DCM or THF, achieving yields up to 85% .
  • Fluorination : Using reagents like DAST (diethylaminosulfur trifluoride) to replace hydroxyl or thiol groups with difluoromethyl, requiring anhydrous conditions .
  • Key factors : Solvent polarity, catalyst (e.g., Pd for coupling reactions), and temperature critically affect regioselectivity and purity.

Q. How can NMR and mass spectrometry confirm the structural identity of this compound?

  • Answer :

  • ¹H NMR : The difluoromethyl group (-CF₂H) shows a triplet (²J~55 Hz) near δ 5.5–6.5 ppm. Aromatic protons on the pyridine ring appear as distinct singlets due to deshielding from electronegative substituents .
  • ¹³C NMR : The CF₂ group resonates at δ 110–120 ppm (¹JCF ~250 Hz). Halogenated carbons (C-Br, C-Cl) appear downfield (δ 140–160 ppm) .
  • HRMS : Molecular ion [M+H]⁺ matches the theoretical mass (C₆H₄BrClF₂N: 257.92 g/mol). Isotopic patterns for Br (1:1 ratio for ⁷⁹Br/⁸¹Br) and Cl (M+2 peak) validate the structure .

Advanced Research Questions

Q. What strategies optimize regioselectivity in cross-coupling reactions involving this compound?

  • Answer : The bromine atom at position 4 is more reactive than chlorine at position 2 in Pd-catalyzed couplings (e.g., Suzuki, Buchwald-Hartwig). Strategies include:

  • Ligand choice : Bulky ligands (XPhos) enhance selectivity for C4-Br over C2-Cl .
  • Solvent effects : Polar aprotic solvents (DMF) favor oxidative addition at Br .
  • Example : Suzuki coupling with arylboronic acids yields 4-aryl derivatives while retaining the Cl and CF₂ groups for further functionalization .

Q. How does the difluoromethyl group influence the compound’s bioavailability and target binding in drug design?

  • Answer : The CF₂ group:

  • Enhances lipophilicity , improving membrane permeability (LogP increased by ~0.5–1.0 compared to non-fluorinated analogs) .
  • Modulates electron density via strong inductive effects, altering pKa of adjacent groups (e.g., pyridine N becomes less basic, reducing off-target interactions) .
  • Stabilizes protein-ligand interactions through weak hydrogen bonding (C-F⋯H-N) or van der Waals contacts, as shown in COX-2 inhibitor studies .

Q. What computational methods predict the binding modes of this compound derivatives with biological targets?

  • Answer :

  • Molecular docking (AutoDock Vina) : Models interactions with enzymes (e.g., kinases, cytochrome P450). The CF₂ group often occupies hydrophobic pockets, while halogens form halogen bonds with backbone carbonyls .
  • MD simulations (GROMACS) : Assess stability of ligand-receptor complexes. For example, derivatives with 4-aryl substitutions show prolonged residence times in MD runs (>50 ns) due to π-π stacking .
  • QSAR studies : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity (IC₅₀), guiding rational design .

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